molecular formula C15H9N3S B1387450 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile CAS No. 222629-39-2

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile

Cat. No.: B1387450
CAS No.: 222629-39-2
M. Wt: 263.3 g/mol
InChI Key: QICJTWFELAYJKK-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile is a versatile heteroaromatic compound of significant interest in medicinal chemistry and materials science research. Its molecular structure incorporates a central 1,3-thiazole ring, a privileged scaffold in drug discovery, which is functionalized at the 2-position with a pyridin-4-yl group and at the 4-position with a benzonitrile moiety . This specific arrangement of aromatic systems and hydrogen bond acceptors makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound as a key building block in the development of pharmaceutical candidates, particularly for its potential to engage in pi-pi stacking and dipole-dipole interactions within biological targets. The benzonitrile group, a common feature in agrochemicals and pharmaceuticals, enhances the molecule's rigidity and influences its electronic properties . Analogous compounds featuring the pyridinyl-thiazole core have been investigated in various therapeutic areas, suggesting potential applications for this chemical in similar exploratory research . It is also relevant in the creation of ligands for catalytic systems and in the design of organic electronic materials. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can leverage its structural features to probe biological mechanisms and develop novel chemical entities.

Properties

IUPAC Name

4-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3S/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJTWFELAYJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile

[1]

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile , a specific heteroaromatic scaffold structurally related to the RAGE (Receptor for Advanced Glycation Endproducts) antagonist class, most notably Azeliragon (TTP488) .[1][2]

While direct experimental data for this specific fragment is sparse in open literature, its structural architecture—a 1,3-thiazole core flanked by a basic pyridine and an electron-withdrawing benzonitrile —allows for precise predictive profiling.[1][2] This guide outlines the theoretical solubility and stability parameters, identifies critical degradation pathways (specifically nitrile hydrolysis), and provides self-validating experimental protocols for researchers synthesizing or formulating this compound.[2]

Molecular Identity & Architecture

The molecule functions as a "push-pull" electronic system, where the electron-rich thiazole acts as a bridge between the electron-deficient pyridine and the electron-withdrawing nitrile group.[1][2] This conjugation defines its solubility and photophysical properties.[1][2]

Structural Specifications
PropertyValue / Description
IUPAC Name 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile
Molecular Formula C₁₅H₉N₃S
Molecular Weight 263.32 g/mol
Core Scaffold 2,4-Disubstituted 1,3-Thiazole
Key Functional Groups [1][2][3][4][5][6][7][8][9][10][11] • Pyridine (N1): Basic center (pKa ~5.2)[1][2]• Nitrile (-CN): Hydrolysis-prone, lipophilic[1][2]• Thiazole (S/N): Aromatic linker
Predicted Physicochemical Parameters

Based on SAR analysis of similar 2,4-disubstituted thiazoles and TTP488 analogs.

  • LogP (Lipophilicity): 3.2 – 3.6 (High).[1] The molecule lacks hydrogen bond donors (HBD = 0) and is highly planar, promoting strong π-π stacking and poor aqueous solubility.[1]

  • pKa (Basicity): ~5.2 (Pyridine nitrogen).[1][2]

    • Implication: The molecule will exhibit pH-dependent solubility .[1][2] It will be significantly more soluble in acidic media (pH < 4.[1]0) where the pyridine is protonated (

      
      ), and poorly soluble at physiological pH (7.4).
      
  • Topological Polar Surface Area (TPSA): ~65 Ų .[1][2] Suggests good membrane permeability (CNS penetrant potential).[1]

Solubility Profile & Optimization

The solubility of 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile is governed by the lattice energy of its crystalline form and the protonation state of the pyridine ring.[1][2]

Solvent Compatibility Table[1][2]
Solvent SystemPredicted SolubilityUsage Notes
DMSO High (>25 mg/mL) Preferred solvent for stock solutions.[1][2] Store at -20°C to prevent hygroscopic water uptake.
DMF / NMP High (>20 mg/mL) Alternative organic stock solvents.[1][2]
Ethanol Moderate (1–5 mg/mL) Temperature-dependent.[1][2] Heating may be required for dissolution.[1]
Water (pH 7.4) Very Low (<0.01 mg/mL) The neutral species is highly lipophilic.[1][2] Not suitable for direct aqueous formulation without surfactants.[1]
0.1 N HCl (pH 1.0) Moderate (>1 mg/mL) Protonation of pyridine disrupts crystal lattice, enhancing solubility.[2]
PEG-400 / Water Moderate Co-solvent systems (e.g., 20% PEG-400) improve solubility for biological assays.[1][2]
pH-Dependent Solubility Mechanism

The following diagram illustrates the critical protonation event that dictates aqueous solubility. At pH 7.4, the uncharged molecule aggregates; at pH 2.0, the cationic species solvates.[2]

SolubilityMechanismNeutralNeutral Species (pH > 6)Low SolubilityAggregates/PrecipitatesProtonationAcidification (pH < 4)+ H3O+Neutral->Protonation pKa ~5.2CationicCationic Species (Py-H+)High SolubilitySolvated MonomerProtonation->Cationic SolubilizationCationic->Neutral Basification (NaOH)

Stability & Degradation Pathways[1][11][12][13][14]

The stability of this molecule is threatened primarily by the nitrile group (susceptible to hydrolysis) and the thiazole ring (susceptible to oxidative ring opening under extreme stress).

Critical Stress Conditions[1][2]
  • Hydrolysis (Acid/Base):

    • The nitrile (-CN) at the 4-position of the phenyl ring is the "weak link."[1]

    • Pathway: Nitrile

      
       Primary Amide 
      
      
      Carboxylic Acid.[1][2]
    • Risk:[4] High in strong acid (1N HCl) or strong base (1N NaOH) at elevated temperatures (>60°C).[1][2]

  • Oxidation:

    • Thiazoles can be oxidized to N-oxides or sulfoxides by peroxides (

      
      ).[1]
      
    • Risk:[4] Moderate.[1][12] Avoid storage in solvents containing peroxides (e.g., old ethers or degraded PEG).

  • Photostability:

    • The extended conjugation (Pyridine-Thiazole-Phenyl) makes the molecule a chromophore.[1]

    • Risk:[4] Potential for UV-induced degradation or isomerization.[1] Protect from light.[1]

Degradation Pathway Diagram[1][2]

DegradationParentParent Compound(Nitrile)AmideIntermediate(Primary Amide)Parent->Amide H2O / H+ or OH-OxideN-Oxide / SulfoxideParent->Oxide H2O2 / OxidationAcidDegradant(Carboxylic Acid)Amide->Acid Heat / Time

Experimental Protocols (Self-Validating)

As a researcher, you must validate these predicted properties. Use the following protocols which include internal controls to ensure data integrity.

Thermodynamic Solubility Protocol (Shake-Flask)

Objective: Determine the saturation solubility in pH 7.4 buffer.[1]

  • Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of PBS (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

    • Validation Step: Ensure a visible pellet remains.[1][2] If no pellet, solubility > 10 mg/mL; repeat with more solid.

  • Quantification: Remove supernatant, dilute 1:10 with Acetonitrile (to ensure solubility during analysis), and inject into HPLC-UV (254 nm).

    • Calibration: Compare against a standard curve prepared in DMSO (0.1 – 100 µM).[1]

Forced Degradation (Stress Testing)

Objective: Confirm the stability-indicating HPLC method.[1]

StressorConditionTarget Degradation
Acid 1N HCl, 60°C, 4 hours5–20% (Hydrolysis)
Base 1N NaOH, 60°C, 4 hours5–20% (Hydrolysis)
Oxidation 3% H₂O₂, RT, 4 hoursN-Oxide formation
Thermal 60°C (Solid state), 7 daysPhysical stability
Light 1.2 million lux hoursPhotolysis

Biological Context: The RAGE Pathway[2][15]

This molecule represents a core pharmacophore of RAGE (Receptor for Advanced Glycation Endproducts) antagonists .[1][2] It is structurally homologous to the central fragment of Azeliragon (TTP488) .[1]

  • Mechanism: RAGE binds to ligands (AGEs, Amyloid-

    
    , S100B) to trigger inflammatory signaling (NF-
    
    
    B).[1]
  • Role of the Scaffold: The thiazole/pyridine core mimics the hydrophobic interaction required to block the RAGE V-domain, preventing ligand docking.[2]

RAGE_PathwayLigandsLigands(AGEs, Amyloid-beta)RAGERAGE Receptor(Cell Surface)Ligands->RAGE ActivationSignalSignaling Cascade(p38 MAPK, NF-kB)RAGE->Signal TransductionInhibitorThiazole Inhibitor(4-[2-(Pyridin-4-yl)...])Inhibitor->RAGE Competitive AntagonismInflammationPro-inflammatoryCytokines (TNF-a, IL-6)Signal->Inflammation Gene Expression

References

  • Assay Guidance Manual (NCBI). Solubility and Stability Protocols for Drug Discovery.[1][2] [Link]

  • Journal of Medicinal Chemistry. Discovery of TTP488 (Azeliragon) and RAGE Inhibitor SAR.[2] (Provides structural context for thiazole/imidazole analogs). [Link]

  • PubChem Compound Summary. Azeliragon (Structural Analog).[1][2] [Link][1]

The Thiazole Pharmacophore: A Technical Deep Dive into 2,4-Disubstituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Guide: 2,4-Disubstituted Thiazole Derivatives in Oncology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Scaffold

In the landscape of heterocyclic medicinal chemistry, the thiazole ring—specifically the 2,4-disubstituted motif—stands as a "privileged scaffold." Unlike the 1,3-thiazole ring found in fragment libraries, the 2,4-substitution pattern offers a unique geometry that mimics the peptide bond (


) while providing a rigid linker that orients substituents into specific hydrophobic pockets of kinase domains and tubulin interfaces.

This guide moves beyond surface-level review to dissect the synthetic accessibility, structure-activity relationships (SAR), and mechanistic versatility of these derivatives in modern oncology.

Synthetic Architecture: The Hantzsch Protocol

The ubiquity of 2,4-disubstituted thiazoles stems from the robustness of the Hantzsch Thiazole Synthesis . While modern variations exist (e.g., using diazoketones for green chemistry), the condensation of


-haloketones with thioamides/thioureas remains the gold standard for library generation due to its atom economy and scalability.
Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the sulfur atom (from the thioamide/thiourea) on the


-carbon of the haloketone, followed by cyclization and dehydration.

HantzschSynthesis Start Reagents (Thiourea + Alpha-Haloketone) Inter1 S-Alkylation (Thioimidate Intermediate) Start->Inter1 Nucleophilic Attack (S -> C) Inter2 Cyclization (Hydroxythiazoline) Inter1->Inter2 Intramolecular N-Attack Final Dehydration (2,4-Disubstituted Thiazole) Inter2->Final - H2O (Aromatization)

Figure 1: The Hantzsch Thiazole Synthesis pathway. The reaction is driven by the formation of the aromatic thiazole ring.

Validated Synthetic Protocol

Standard Operating Procedure for 4-(4-methoxyphenyl)thiazol-2-amine

Reagents:

  • 4-Methoxy-phenacyl bromide (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (absolute)

  • Sodium acetate (anhydrous)

Procedure:

  • Dissolution: Dissolve 4-methoxy-phenacyl bromide (e.g., 2.29 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add thiourea (0.84 g, 11 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. A precipitate (hydrobromide salt) often forms.

  • Neutralization: Basify the mixture with aqueous sodium acetate or ammonia solution to pH 8–9 to liberate the free base.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Structure-Activity Relationship (SAR) Logic

The biological potency of 2,4-disubstituted thiazoles is dictated by the specific "address" of the substituents.

The C2 Position: The "Head" Group

The C2 position typically hosts an amine, amide, or hydrazinyl linker.

  • Function: Forms critical hydrogen bonds with the "hinge region" of kinase domains (e.g., ATP-binding sites of EGFR or VEGFR).

  • Optimization: Introduction of bulky amides (e.g., chloroacetamide) can create irreversible covalent bonds with cysteine residues in the kinase pocket.

The C4 Position: The "Tail" Group

The C4 position is almost exclusively substituted with aryl or heteroaryl rings.

  • Function: Occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Optimization: 3,4,5-trimethoxyphenyl substitution at C4 mimics the A-ring of Colchicine, granting the molecule potent tubulin polymerization inhibitory activity [1].

Mechanisms of Action: Dual Targeting

Recent literature highlights a shift from single-target inhibitors to multi-targeting agents. 2,4-disubstituted thiazoles excel in two primary oncogenic pathways:

  • Kinase Inhibition (EGFR/VEGFR): Blocking downstream signaling (PI3K/Akt/mTOR) to stop proliferation and angiogenesis.

  • Microtubule Destabilization: Binding to the colchicine site on tubulin, preventing spindle formation during mitosis (G2/M arrest).

SignalingPathway EGFR EGFR / VEGFR (Tyrosine Kinases) RAS RAS EGFR->RAS Thiazole 2,4-Disubstituted Thiazole Inhibitor Thiazole->EGFR ATP Competition Tubulin Tubulin Dimers Thiazole->Tubulin Colchicine Site Binding RAF RAF / MEK RAS->RAF ERK ERK1/2 RAF->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Microtubule Microtubule Polymerization Tubulin->Microtubule Apoptosis Apoptosis / G2-M Arrest Microtubule->Apoptosis Failure Nucleus->Apoptosis

Figure 2: Dual mechanism of action. Thiazoles inhibit upstream kinases (Red) and disrupt microtubule dynamics (Green).

Data Review: Comparative Efficacy

The following tables summarize key data from recent literature (2022–2024), comparing novel 2,4-disubstituted thiazoles against clinical standards.

Table 1: EGFR/VEGFR Dual Inhibition (IC50 in nM)

Data derived from coumarin-thiazole hybrids (Compound 11f) [2].

CompoundEGFR (WT)VEGFR-2MCF-7 (Breast)A-549 (Lung)
Compound 11f 25 nM 30 nM 29 nM 25 nM
Erlotinib (Std)33 nM--40 nM30 nM
Sorafenib (Std)--46 nM----
Table 2: Tubulin Polymerization Inhibition (IC50 in M)

Data derived from trimethoxyphenyl-thiazole derivatives (Compound 7c) [1].

CompoundTubulin PolymerizationHepG2 (Liver)HCT116 (Colon)
Compound 7c 2.00

0.12
3.35

0.20
4.10

0.30
Combretastatin A-42.96

0.18
4.15

0.35
5.20

0.40

Analysis: The data indicates that optimizing the C4-aryl group (e.g., Compound 11f) can yield derivatives that outperform Erlotinib in cellular assays, likely due to enhanced lipophilicity and improved cellular uptake.

Experimental Validation: The MTT Assay

To validate the antiproliferative potential of synthesized derivatives, the MTT assay is the standard first-line protocol.

Principle: Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (mitochondrial dehydrogenase).

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well) and incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Treat cells with serial dilutions of the thiazole derivative (0.1

    
     to 100 
    
    
    
    ) for 48h. Include DMSO control (0.1%).
  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media and add 100

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • El-Abd, et al. (2022).[1][2][3] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.

  • Al-Wahaibi, et al. (2025).[1][4] Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry.

  • Helsinki University Research. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors.

  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles.

Sources

Troubleshooting & Optimization

Solving solubility issues of thiazole-benzonitrile compounds in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TB-SOL-001 Subject: Resolving Aqueous Solubility Issues for Thiazole-Benzonitrile Scaffolds Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open

Executive Summary: The "Brick Dust" Challenge

You are likely visiting this page because your thiazole-benzonitrile compound precipitated immediately upon dilution into aqueous buffer, or your biological assay results are wildly inconsistent.

The Root Cause: Thiazole-benzonitrile compounds often behave as "Brick Dust" molecules. The combination of the planar thiazole ring and the rigid benzonitrile group facilitates strong


-

stacking interactions. This results in high crystal lattice energy (high melting point) that water molecules cannot easily overcome.

Furthermore, the thiazole nitrogen is a very weak base (


)  [1]. Unlike imidazoles (

), thiazoles do not protonate significantly at physiological pH (7.4). Therefore, standard pH adjustments often fail to improve solubility for this specific scaffold.

Diagnostic Hub: Why is my compound crashing out?

Before attempting a fix, use this decision matrix to diagnose the specific nature of your solubility failure.

SolubilityDiagnosis cluster_legend Legend Start Compound precipitates upon dilution into buffer CheckDMSO Final DMSO conc. > 1%? Start->CheckDMSO PrecipType Microscopy: Is precipitate Crystalline or Amorphous? CheckDMSO->PrecipType No Sol1 Reduce Stock Conc. OR Increase Dilution Steps CheckDMSO->Sol1 Yes Crystalline Crystalline (Birefringent) PrecipType->Crystalline Sharp Edges Amorphous Amorphous (Oily/Cloudy) PrecipType->Amorphous No Structure Sol2 Thermodynamic Limit Reached. Switch to Cyclodextrins. Crystalline->Sol2 Sol3 Kinetic Instability. Add Surfactant (Tween-80) or HPMC to inhibit nucleation. Amorphous->Sol3 key Blue: Diagnosis Step | Red: High Lattice Energy | Green: Protocol

Figure 1: Diagnostic workflow for identifying the mechanism of precipitation. Crystalline precipitates indicate high lattice energy (Brick Dust), requiring complexation strategies.

Troubleshooting & FAQs

Issue 1: "I tried acidifying the buffer, but it didn't help."

Q: Why doesn't lowering the pH to 5.0 dissolve my thiazole compound?

A: This is a common misconception. While thiazoles contain a nitrogen atom, they are extremely weak bases .

  • The Science: The lone pair on the thiazole nitrogen is

    
     hybridized but the ring's aromaticity and the electron-withdrawing nature of the sulfur atom reduce its basicity. The 
    
    
    
    of an unsubstituted thiazole is ~2.5 [1].[1]
  • The Reality: To protonate 99% of the thiazole (and thus ionize it for solubility), you would need a pH of roughly 0.5. This is incompatible with biological assays.

  • The Fix: Do not rely on pH. You must rely on dielectric constant modification (cosolvents) or hydrophobic encapsulation (cyclodextrins).

Issue 2: "My compound is soluble in DMSO, but crashes instantly in water."

Q: How do I manage the "Parabolic Solubility" profile?

A: You are experiencing the difference between Kinetic and Thermodynamic solubility.

  • The Mechanism: In DMSO, your compound is solvated. Upon rapid dilution into water, the solvent environment changes faster than the compound can organize into a crystal lattice. It creates a supersaturated "spring" state. If the lattice energy is high (common in planar benzonitriles), the compound "crashes" immediately (the parachute fails).

  • The Fix:

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform a step-down dilution: 100%

      
       50% 
      
      
      
      10%
      
      
      1% [2].
    • Polymer Stabilization: Add 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP to the aqueous buffer before adding the compound. These polymers adsorb to the surface of forming nuclei, inhibiting crystal growth (the "parachute" effect).

Issue 3: "Cosolvents are toxic to my cells. What is the alternative?"

Q: I cannot use >0.5% DMSO. How do I solubilize a lipophilic thiazole?

A: The gold standard for this scaffold is Sulfobutyl ether-


-cyclodextrin (SBE-

-CD)
(e.g., Captisol®).
  • Why it works: Thiazole-benzonitriles fit exceptionally well into the hydrophobic cavity of

    
    -cyclodextrins. The exterior is hydrophilic, rendering the complex water-soluble without changing the pH or adding toxic solvents [3].[]
    
  • Data Support:

MethodSolubility Limit (

M)
Biological ToxicityStability
PBS Buffer (pH 7.4) < 5LowPoor (Precipitates)
5% DMSO ~50High (Cell toxicity)Moderate
10% SBE-

-CD
> 500 Negligible High

Experimental Protocols

Protocol A: Kinetic Solubility Screen (The "Quick Check")

Use this to determine the maximum concentration usable in your assay before precipitation occurs.

Materials:

  • Compound Stock (10 mM in DMSO)[3][4]

  • PBS (pH 7.4)[4]

  • 96-well clear plate

  • Plate reader (Absorbance at 620 nm - Nephelometry)

Workflow:

  • Preparation: Add 190

    
    L of PBS to plate columns 1-10.
    
  • Spiking: Add varying volumes of Compound Stock to reach final concentrations of 1, 5, 10, 20, 50, 100

    
    M. Keep DMSO constant at 1% (backfill with pure DMSO if necessary).
    
  • Incubation: Shake at 500 rpm for 2 hours at Room Temp.

  • Read: Measure OD620 (turbidity).

  • Analysis: A sudden spike in OD620 indicates the Kinetic Solubility Limit . Stay 2x below this limit for assays.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this for animal formulation or high-concentration cellular assays.

CyclodextrinWorkflow cluster_tips Critical Tips Step1 Prepare Vehicle (20% w/v SBE-beta-CD in Water) Step2 Add Compound (Excess Solid) Step1->Step2 Step3 Equilibrate (Stir 24-48h @ RT) Step2->Step3 Step4 Filter (0.22 um PVDF) Step3->Step4 Step5 Quantify (HPLC/UV) Step4->Step5 Tip1 Do NOT use DMSO in this process

Figure 2: Workflow for generating a thermodynamic inclusion complex. Note that DMSO is avoided to prevent competition for the cyclodextrin cavity.

Detailed Steps:

  • Vehicle Prep: Dissolve SBE-

    
    -CD or HP-
    
    
    
    -CD in water to 20% (w/v). Ensure it is clear.
  • Addition: Add your thiazole-benzonitrile compound in excess (e.g., 5 mg/mL) to the vehicle. It will look like a suspension.

  • Complexation: Stir vigorously for 24 to 48 hours. Note: Sonication can help initially, but long-term stirring is required for equilibrium.

  • Filtration: Filter the suspension through a 0.22

    
    m PVDF filter to remove uncomplexed solid.
    
  • Verification: The filtrate is your stock solution. Quantify the concentration via HPLC. You can now dilute this into your assay buffer.[3][5][6] The cyclodextrin will keep the compound in solution upon dilution [3].

References

  • Thiazole Acidity/Basicity: Journal of the Chemical Society, Perkin Transactions 2. "Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles."

  • Kinetic vs Thermodynamic Solubility: American Pharmaceutical Review. "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which."

  • Cyclodextrin Complexation: European Journal of Pharmaceutical Sciences. "Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation."

  • Planarity and Solubility: Journal of Medicinal Chemistry. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry."

Sources

Overcoming cyclization failures in Hantzsch thiazole synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this versatile and widely used reaction. Here, we move beyond simple procedural outlines to delve into the mechanistic underpinnings of common failures, providing you with the rationale behind the recommended solutions.

I. Core Principles & Mechanism

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, enabling the formation of the thiazole ring from an α-haloketone and a thioamide-containing reactant.[1][2][3] The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to yield the aromatic thiazole core, a privileged scaffold in medicinal chemistry.[4][5][6]

The "Why": Understanding the Mechanism to Troubleshoot

A firm grasp of the reaction mechanism is paramount for effective troubleshooting. The generally accepted pathway involves:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon of the haloketone in an SN2 reaction.[1][7]

  • Intramolecular Cyclization: The nitrogen of the resulting intermediate then attacks the carbonyl carbon.[1]

  • Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic thiazole ring.[1]

Failures can occur at any of these stages, and understanding this sequence allows for a logical, targeted approach to problem-solving.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylated Intermediate reagents->intermediate1  S-Alkylation (SN2) intermediate2 Cyclized Intermediate (Hydroxythiazoline) intermediate1->intermediate2  Intramolecular  Cyclization product Thiazole Product intermediate2->product  Dehydration Troubleshooting_Workflow start Reaction Failure check_reagents Verify Reagent Quality (α-Haloketone, Thioamide) start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions low_yield Low Yield or Incomplete Reaction check_conditions->low_yield side_products Multiple Products/ Side Reactions check_conditions->side_products low_yield->side_products No optimize_temp Optimize Temperature low_yield->optimize_temp Yes adjust_ph Adjust pH (Neutral/Basic) side_products->adjust_ph Isomer Formation? control_stoich Control Stoichiometry side_products->control_stoich Other Byproducts? optimize_solvent Change Solvent optimize_temp->optimize_solvent use_catalyst Consider Catalyst optimize_solvent->use_catalyst modern_methods Use Microwave/Ultrasound use_catalyst->modern_methods purify Purify Crude Product modern_methods->purify adjust_ph->purify control_stoich->purify

Sources

Strategies to reduce toxicity of pyridine-thiazole derivatives in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Toxicity in Cell Culture Assays

To: Research & Development Teams From: Senior Application Scientist, High-Throughput Screening Core Subject: Troubleshooting Cytotoxicity in Pyridine-Thiazole Scaffolds

Introduction

Pyridine-thiazole pharmacophores are ubiquitous in kinase inhibitors and antimicrobial agents due to their ability to form hydrogen bonds with the ATP-binding pocket (the "hinge region"). However, this scaffold presents a notorious "toxicity cliff" in phenotypic assays.

This guide addresses the three primary drivers of artifactual toxicity: physicochemical precipitation , metabolic bioactivation , and off-target metal chelation . Follow these protocols to distinguish true pharmacological potency from assay artifacts.

Visual Diagnostic: The Toxicity Decision Tree

Use this logic flow to diagnose the root cause of cell death in your assay.

ToxicityDiagnostic Start Observed Toxicity TimeCheck Time of Onset? Start->TimeCheck Immediate < 4 Hours (Rapid Lysis) TimeCheck->Immediate Delayed > 24 Hours (Apoptosis/Arrest) TimeCheck->Delayed Microscope Microscopy Check (100x) Immediate->Microscope MediaCheck Media Type? Delayed->MediaCheck Crystals Crystals/Debris Visible? Microscope->Crystals Solubility CAUSE: Solubility Limit (Precipitation) Crystals->Solubility Yes SolventShock CAUSE: Solvent Shock (DMSO > 0.5%) Crystals->SolventShock No SimpleMedia Simple Buffer (PBS/HBSS) MediaCheck->SimpleMedia ComplexMedia Complete Media (FBS/Supplements) MediaCheck->ComplexMedia Chelation CAUSE: Metal Chelation (Stripping Zn/Fe) SimpleMedia->Chelation Toxicity High Metabolic CAUSE: Reactive Metabolites (CYP-mediated) ComplexMedia->Metabolic Cell-line dependent

Figure 1: Diagnostic flowchart to categorize toxicity sources based on onset time and visual inspection.

Module 1: Solubility & Precipitation

The Issue: Pyridine-thiazole derivatives are often highly lipophilic and planar (flat), leading to "brick dust" precipitation in aqueous media. Crystals settle on cells, causing physical stress and high local concentrations that lyse membranes (necrosis).

The Fix: Replace standard DMSO serial dilution with a Cyclodextrin Pre-Complexation Protocol .

Protocol: HP-β-CD Pre-Complexation

Why this works: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic drug core while presenting a hydrophilic exterior to the media [1, 5].

StepActionTechnical Note
1 Prepare Stock Dissolve compound in 100% DMSO at 500x the final assay concentration (e.g., 5 mM for a 10 µM assay).
2 Prepare Vehicle Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Filter sterilize (0.22 µm).
3 Intermediate Dilution Add 1 part DMSO Stock to 19 parts HP-β-CD Vehicle. Vortex immediately for 30 seconds. (Final: 2.5% DMSO, 19% CD)
4 Incubation Shake/rotate the intermediate mix for 30 mins at RT to allow inclusion complex equilibrium.
5 Final Dosing Dilute this intermediate 1:25 into cell culture media. (Final Assay Conditions: 0.1% DMSO, ~0.7% CD)

FAQ:

  • Q: Can I just add the cyclodextrin directly to the media?

    • A: No. The kinetics of complexation are slow. You must force the interaction in the concentrated intermediate step before high-volume dilution.

  • Q: Is HP-β-CD toxic?

    • A: It is generally safe up to 2-5% in most cell lines, but always run a vehicle control.

Module 2: Metabolic Activation (Reactive Metabolites)

The Issue: Thiazole rings are structurally alert. Cytochrome P450s (CYPs) can attack the sulfur or nitrogen, leading to epoxidation or N-oxidation.[1] These intermediates are electrophilic and bind covalently to cellular proteins, causing immune responses or apoptosis [1, 2].

Mechanism:

  • Epoxidation: CYP attacks the C4-C5 double bond of the thiazole.

  • Ring Opening: The epoxide is unstable and opens to form reactive thioamides or thioureas.

  • Adduct Formation: These bind to nucleophilic residues (Cysteine/Lysine) on essential proteins.

Troubleshooting Strategy: The "Metabolic Washout"

If you suspect CYP-mediated toxicity (common in HepG2 or primary hepatocytes), perform this validation experiment:

  • Pre-treatment: Pre-incubate cells with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole (ABT) at 1 mM) for 2 hours.

  • Dosing: Wash cells and dose with your pyridine-thiazole compound.

  • Readout: If toxicity is reduced in the presence of ABT, your compound is being bioactivated into a toxin.

Chemical Mitigation (Next Gen Design):

  • Block the C-2 Position: Unsubstituted C-2 positions on thiazoles are prime targets for metabolism. Add a blocking group (e.g., -CF3, -CH3) to sterically hinder CYP access [2].

  • Scaffold Hopping: Replace the thiazole with an isothiazole or pyrazole if metabolic instability persists.

Module 3: Metal Chelation & ROS

The Issue: The pyridine nitrogen is a strong Lewis base. If your molecule has a donor atom (N, O, S) located 2-3 atoms away from the pyridine nitrogen, you have created a bidentate chelator . This strips essential metals (Zn²⁺, Fe²⁺) from the media or enzymes (e.g., metalloproteases, histone deacetylases) [6, 7].

Symptoms:

  • Cells detach (integrins require Mg²⁺/Mn²⁺).

  • Oxidative stress markers (ROS) spike due to iron redox cycling (Fenton chemistry).

Protocol: Metal Rescue Assay

To confirm chelation toxicity, run a rescue experiment:

ConditionCompositionExpected Result (If Chelation is Cause)
Control Media + Compound (10 µM)High Toxicity
Rescue A Media + Compound + ZnSO₄ (50 µM) Reduced Toxicity (Saturates chelator)
Rescue B Media + Compound + FeSO₄ (50 µM) Variable (May reduce tox OR increase ROS if redox active)

Visualizing the Chelation Pathway:

ChelationMechanism Compound Pyridine-Thiazole (Ligand) Complex Metal-Ligand Complex Compound->Complex + Metal Metal Free Metal (Zn2+ / Fe2+) Metal->Complex ROS ROS Generation (Fenton Reaction) Complex->ROS If Fe/Cu (Redox Cycling) Enzyme Metalloprotein (e.g., HDAC) Enzyme->Complex Metal Stripped (Loss of Function)

Figure 2: Mechanism of toxicity via metal sequestration and redox cycling.

References
  • Dalvie, D. et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. Link[1]

  • Kalgutkar, A. S. et al. (2005). Metabolic activation of the thiazole ring in kinase inhibitors: A structural alert. Drug Metabolism and Disposition. Link

  • Loftsson, T. & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Chen, Y. et al. (2022). New Small Molecule Cocktail Provides Effective hPSC Cytoprotection. Cell Culture Dish. Link

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Richardson, D. R. et al. (2003). Interactions of the pyridine-2-carboxaldehyde isonicotinoyl hydrazone class of chelators with iron and DNA. Biochemical Pharmacology. Link

  • Hollender, D. & Kiss, T. (2025).[2] Two pyridine derivatives as potential Cu(II) and Zn(II) chelators. ResearchGate. Link

Sources

Optimization of mobile phase for HPLC analysis of benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-BN-OPT-2026 Subject: Mobile Phase Optimization & Troubleshooting for Benzonitrile Derivatives Status: Resolved / Expert Verified Assigned Specialist: Senior Application Scientist, Chromatography Div.

Executive Summary & Chemical Context

User Query: "I am seeing peak tailing and poor resolution between ortho- and para- isomers of my benzonitrile derivatives. Standard C18 gradients aren't working. How do I optimize the mobile phase?"

Scientist's Response: Benzonitrile derivatives present a unique chromatographic challenge due to the cyano (-CN) group . This group acts as a strong dipole and a weak hydrogen bond acceptor. Furthermore, the benzene ring allows for


-

interactions. Standard C18 methods often fail to resolve positional isomers (e.g., o- vs p-aminobenzonitrile) because hydrophobicity differences are negligible.

To optimize, you must move beyond simple hydrophobicity and leverage dipole-dipole interactions and


-selectivity . This guide details the precise mobile phase adjustments required.

Mobile Phase Architecture (The "Solvent System")

A. Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

Do not choose solvents randomly. The choice dictates the separation mechanism.

FeatureAcetonitrile (ACN)Methanol (MeOH)Verdict for Benzonitriles
Chemistry Aprotic, strong dipole.Protic, H-bond donor.ACN is primary.
Selectivity Suppresses silanol ionization; distinct dipole-dipole interaction with -CN group.Promotes H-bonding; enhances

-

selectivity on Phenyl columns.
Use ACN for peak shape.[1] Use MeOH if resolving isomers on Phenyl columns.
UV Cutoff ~190 nm~205 nmACN is required for trace analysis (Benzonitriles absorb strongly ~220-230 nm).
Backpressure Lower viscosity.Higher viscosity.ACN allows higher flow rates.

Critical Insight: The cyano group has a strong dipole moment (~4.0 D). ACN, being a polar aprotic solvent, interacts via dipole-dipole mechanisms, often providing sharper peaks for nitriles compared to MeOH. However, if you are separating positional isomers (e.g., 2-cyanophenol vs 4-cyanophenol), Methanol is often superior because it does not disrupt the


-

interactions between the analyte and the stationary phase (especially if using Phenyl-Hexyl columns) as aggressively as ACN does.
B. The Aqueous Phase & Buffers

Benzonitrile itself is neutral, but derivatives often contain ionizable groups (amines, hydroxyls, carboxylic acids).

  • For Neutral Derivatives: Use Water or 0.1% Formic Acid .

  • For Basic Derivatives (e.g., Aminobenzonitriles):

    • Issue: Strong tailing due to interaction with residual silanols.[2][3]

    • Solution: High pH (pH > 9) using Ammonium Bicarbonate (requires hybrid/polymer column) OR Low pH (pH < 3) using Phosphate or 0.1% TFA to protonate silanols.

  • For Acidic Derivatives (e.g., Cyanobenzoic acids):

    • Solution: Low pH (pH 2-3) with Formic Acid or Phosphate to suppress ionization and increase retention.

Visualizing the Optimization Workflow

The following diagram illustrates the decision matrix for selecting the correct mobile phase and column based on the specific benzonitrile derivative type.

BenzonitrileOptimization Start Start: Analyze Benzonitrile Structure Isomers Are there Positional Isomers? (ortho/meta/para) Start->Isomers Ionizable Is the derivative Ionizable? (-NH2, -COOH) Isomers->Ionizable No PhenylCol Select Phenyl-Hexyl or Biphenyl Column Isomers->PhenylCol Yes C18Col Select C18 (End-capped) Ionizable->C18Col MeOHPhase Mobile Phase: Methanol / Buffer (Enhances pi-pi selectivity) PhenylCol->MeOHPhase Basic Basic Group (-NH2)? C18Col->Basic Acidic Acidic Group (-COOH)? C18Col->Acidic HighpH High pH (pH 9-10) Buffer: NH4 Bicarbonate (Requires Hybrid Column) Basic->HighpH Best Peak Shape LowpH Low pH (pH 2-3) Buffer: Phosphate or TFA (Protonates Silanols) Basic->LowpH Standard Column AcidSuppression Low pH (pH 2.5) Buffer: Formic Acid/Phosphate (Suppresses Ionization) Acidic->AcidSuppression

Figure 1: Decision matrix for mobile phase and stationary phase selection based on analyte chemistry.

Troubleshooting Guide (FAQ Format)

Q1: Why are my peaks tailing? (Asymmetry > 1.5)

Diagnosis: This is the most common issue with benzonitrile derivatives containing amine groups (e.g., 4-aminobenzonitrile). The lone pair on the nitrogen interacts with acidic silanols on the silica surface. Corrective Actions:

  • Add TFA: Add 0.05% - 0.1% Trifluoroacetic acid (TFA) to the aqueous mobile phase. TFA is an ion-pairing agent that "masks" silanols and sharpens peaks. Note: This suppresses MS signal.

  • Increase Ionic Strength: If using a buffer (like Ammonium Acetate), increase concentration from 10mM to 25-50mM. This competes with the analyte for active sites.

  • Switch Column: Move to a "Base Deactivated" or highly end-capped column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

Q2: I cannot separate ortho- and para- isomers. They co-elute.

Diagnosis: C18 columns separate based on hydrophobicity.[4] Isomers often have identical hydrophobicity. Corrective Actions:

  • Leverage

    
    -
    
    
    
    Interactions:
    Switch to a Phenyl-Hexyl or Biphenyl column. The benzene ring in the stationary phase interacts differently with the electron distribution of ortho vs para isomers.
  • Switch to Methanol: Change the organic modifier from ACN to Methanol. Methanol facilitates

    
    -
    
    
    
    interactions better than ACN.
  • Lower Temperature: Reduce column temperature to 20-25°C. Higher temperatures increase molecular motion and can reduce the subtle steric selectivity needed for isomer separation.

Q3: My retention times are drifting downwards over the day.

Diagnosis: "Phase Collapse" (if 100% aqueous) or Hydrolysis . Scientific Insight: Benzonitriles can hydrolyze to benzamides and eventually benzoic acid in acidic/basic conditions over time. Validation Protocol:

  • Inject a fresh standard vs. the standard sitting in the autosampler for 12 hours.

  • If a new peak appears earlier (likely the amide or acid), your sample is degrading.

  • Fix: Prepare samples fresh. Keep the autosampler at 4°C. Ensure the mobile phase pH is not extreme (stay pH 3-7 if possible).

Standard Operating Procedure (SOP): Buffer Preparation

Improper buffer prep is the #1 cause of retention shifts.

Protocol: 20mM Ammonium Formate (pH 3.0)

  • Weigh: Accurately weigh 1.26 g of Ammonium Formate (Formic acid ammonium salt) into a 1L volumetric flask.

  • Dissolve: Add ~900 mL of HPLC-grade water. Stir to dissolve.

  • Adjust: Measure pH. It will likely be ~6.0. Slowly add Formic Acid (concentrated) dropwise while stirring until pH stabilizes at 3.0 ± 0.05.

  • Dilute: Fill to the 1L mark with water.

  • Filter: Filter through a 0.22 µm nylon filter to remove particulates.

  • Expiration: Discard after 48 hours (bacterial growth is rapid in dilute buffers).

Advanced Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Split Split Peaks Problem->Split Drift RT Drift Problem->Drift Sol1 Check pH vs pKa (Must be +/- 2 units) Tailing->Sol1 Sol3 Injection Solvent Too Strong? (Dilute with Mobile Phase A) Split->Sol3 Sol6 Equilibration (Run 10-20 column vols) Drift->Sol6 Sol2 Add 0.1% TFA (Mask Silanols) Sol1->Sol2 If fails Sol4 Frit Blockage? (Reverse flush column) Sol3->Sol4 If fails Sol5 Check Hydrolysis (Is sample degrading?) Sol6->Sol5 If fails

Figure 2: Logic flow for diagnosing common HPLC anomalies with benzonitrile derivatives.

References

  • Agilent Technologies. "Troubleshooting Peak Shape Issues in HPLC." Agilent Technical Library. Available at: [Link]

  • Dolan, J. W., & Snyder, L. R. "Troubleshooting LC Systems."[5] LCGC International. Available at: [Link]

  • Waters Corporation. "HPLC Column Selection Guide for Polar Compounds." Waters Application Notes. Available at: [Link]

  • SIELC Technologies. "Separation of Benzonitrile and Nitro-benzonitrile." SIELC Application Notebook. Available at: [Link]

  • McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in HPLC." Journal of Chromatography A.

Sources

Validation & Comparative

Technical Comparison: Febuxostat vs. 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the established clinical standard Febuxostat and the specific structural analog 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile (hereafter referred to as the Benzonitrile Analog ).

This analysis situates the Benzonitrile Analog as a critical Structure-Activity Relationship (SAR) antecedent to Topiroxostat (FYX-051), highlighting the molecular evolution of non-purine Xanthine Oxidase (XO) inhibitors.

Executive Summary

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase (NP-SIXO) used clinically for the management of hyperuricemia in gout. 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile is a key lead compound ("Lead A") identified during the drug discovery programs that eventually produced Topiroxostat.

While both compounds utilize a thiazole core to occupy the solvent channel of the XO active site, Febuxostat demonstrates superior potency (approximately 15–30x higher) and significantly better pharmacokinetic (PK) stability. The Benzonitrile Analog serves as a textbook example of a "scaffold hop" where high intrinsic affinity was compromised by poor metabolic stability, necessitating the bioisosteric replacement of the phenyl ring with a pyridine ring (leading to Topiroxostat).

Key Performance Metrics
FeatureFebuxostat Benzonitrile Analog ("Lead A")
Role Clinical Standard (FDA Approved)Preclinical Lead / SAR Tool
XO Inhibition (

)
1.0 – 2.5 nM ~31 nM
Mechanism Mixed-type / Tight-bindingCompetitive (Reversible)
Metabolic Stability High (

~5–8 h in humans)
Low (Rapid oxidative clearance)
Key Structural Motif Thiazole-carboxylic acidThiazole-benzonitrile

Molecular Mechanism & Structural Logic

Binding Mode Analysis

Both compounds inhibit Xanthine Oxidoreductase (XOR) by obstructing the molybdenum-pterin (Mo-pt) active site, but they exploit different anchoring mechanisms.

  • Febuxostat: The thiazole core sits in the hydrophobic channel, while the carboxylate group forms critical hydrogen bonds with Arg880 and Thr1010 in the active site. The isobutoxy tail extends into the hydrophobic pocket, locking the enzyme in a specific conformation.

  • Benzonitrile Analog: This molecule relies on the linear rigidity of the pyridin-thiazol-benzonitrile axis. The nitrile group (-CN) acts as a hydrogen bond acceptor, likely interacting with the Mo-OH or adjacent residues. However, the phenyl ring (benzonitrile moiety) lacks the specific nitrogen atom found in Topiroxostat's pyridine ring, which is crucial for reducing metabolic liability and optimizing water-mediated bridges in the active site.

Pathway Visualization

The following diagram illustrates the inhibition pathway and the downstream physiological effect (Uric Acid reduction).[1]

XO_Inhibition_Pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase (Mo-pt Active Site) Hypoxanthine->XO Substrate Xanthine Xanthine Xanthine->XO Substrate UricAcid Uric Acid (Crystals) XO->Xanthine Oxidation 1 XO->UricAcid Oxidation 2 Febuxostat Febuxostat (Tight-binding Inhibitor) Febuxostat->XO Blocks Mo-pt Site (Ki < 1 nM) Benzonitrile Benzonitrile Analog (Competitive Inhibitor) Benzonitrile->XO Blocks Channel (IC50 ~31 nM)

Caption: Comparative inhibition of the purine catabolism pathway. Both agents target the Mo-pt site, but Febuxostat exhibits tighter binding kinetics.

Potency & Pharmacokinetic Data Analysis

In Vitro Potency ( )

The following data consolidates findings from bovine milk xanthine oxidase (BMXO) assays, the standard model for initial potency screening.

Compound

(nM)
Relative PotencySource
Febuxostat 1.8 100% (Baseline)Takano et al., 2005
Topiroxostat (Reference)5.3~34%Sato et al., 2009
Benzonitrile Analog 31.0 ~6%Sato et al., 2009

Interpretation: The Benzonitrile Analog is approximately 17-fold less potent than Febuxostat in vitro. While 31 nM indicates a high-affinity binder (nanomolar range), it fails to reach the picomolar/low-nanomolar "tight-binding" threshold characteristic of Febuxostat.

Pharmacokinetic Failure of the Benzonitrile Analog

The primary reason the Benzonitrile Analog did not progress to clinical use is not just lower potency, but metabolic instability .

  • Metabolic Soft Spot: The phenyl ring of the benzonitrile moiety is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Bioisosteric Solution: In the development of Topiroxostat, researchers replaced this phenyl ring with a pyridine ring . The nitrogen atom in the pyridine ring deactivates the ring towards oxidation, significantly extending the half-life.

  • Data Comparison:

    • Benzonitrile Analog:

      
       ng/mL; 
      
      
      
      h (Rat PK).
    • Febuxostat: High bioavailability;

      
       h (Human).
      

Experimental Protocol: Determination of XO Inhibition

To validate the potency differences described above, the following spectrophotometric assay protocol is recommended. This method relies on tracking the formation of uric acid at 290 nm.

Reagents & Setup
  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 Units/mL in phosphate buffer.

  • Substrate: Xanthine,

    
     final concentration.
    
  • Buffer: 50 mM Phosphate buffer (pH 7.4) with 0.1 mM EDTA.

  • Detection: UV-Vis Spectrophotometer capable of kinetic reading at 290 nm.

Workflow Diagram

Assay_Workflow Step1 Preparation: Dissolve compounds in DMSO (Serial Dilution: 1 nM - 1000 nM) Step2 Incubation: Mix Enzyme + Inhibitor in Buffer (Pre-incubate 10 min @ 25°C) Step1->Step2 Step3 Initiation: Add Xanthine Substrate (Final Conc: 50 µM) Step2->Step3 Step4 Measurement: Monitor Absorbance @ 290 nm (Kinetic read for 5-10 mins) Step3->Step4 Step5 Analysis: Calculate Slope (Velocity) Plot % Inhibition vs Log[Conc] Step4->Step5

Caption: Standard spectrophotometric workflow for determining IC50 values of XO inhibitors.

Calculation

Calculate the percent inhibition (


) using the initial velocity (

):

Fit the data to the sigmoidal dose-response equation to derive the

.

Conclusion

For researchers selecting a compound for study:

  • Select Febuxostat if you require a clinical benchmark or a tool compound to maximally suppress uric acid production in vivo. Its sub-nanomolar affinity and metabolic stability make it the gold standard.

  • Select the Benzonitrile Analog only if you are conducting SAR studies to demonstrate the impact of the pyridine-nitrogen (as seen in Topiroxostat) on metabolic stability or binding kinetics. It serves as a historical "bridge" molecule in the discovery of modern XO inhibitors.

References

  • Sato, K., et al. (2009). "Discovery of 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051 - a xanthine oxidoreductase inhibitor for the treatment of hyperuricemia."[2] Bioorganic & Medicinal Chemistry Letters, 19(21), 6225-6229. Link

  • Takano, Y., et al. (2005). "Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase." Life Sciences, 76(16), 1835-1847. Link

  • Okamoto, K., et al. (2003). "An extremely potent inhibitor of xanthine oxidoreductase. Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition." Journal of Biological Chemistry, 278(3), 1848-1855. Link

  • Fuji Yakuhin Co., Ltd. (2019). "Privileged Scaffolds in Drug Discovery: Cyanopyridines." Application of cyanopyridines to lower uric acid. Link

Sources

Benchmarking Thiazole-Benzonitrile Inhibitors Against Standard Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Pivot

The current clinical gold standard for non-steroidal aromatase inhibitors (AIs)—represented by Letrozole and Anastrozole —relies heavily on a 1,2,4-triazole pharmacophore to coordinate with the heme iron of the CYP19A1 (aromatase) enzyme. While highly potent (IC50 < 1 nM), these triazole-based agents often exhibit off-target binding to other cytochrome P450 enzymes (e.g., CYP2A6, CYP3A4), contributing to metabolic liabilities and side effects.

This guide benchmarks a rising class of "Challenger" compounds: Thiazole-Benzonitrile derivatives . By replacing the triazole ring with a thiazole moiety, researchers aim to maintain the critical heme-coordination while altering the electronic and steric profile to improve selectivity and overcome acquired resistance.

The Core Comparison
FeatureStandard (Letrozole) Challenger (Thiazole-Benzonitrile)
Pharmacophore 1,2,4-Triazole1,3-Thiazole
Heme Coordination Strong (N-4 Nitrogen)Tunable (N-3 Nitrogen)
Potency (IC50) Sub-nanomolar (0.07 – 2.0 nM)Nanomolar to Micromolar (0.4 – 50 nM)
Selectivity Moderate (inhibits CYP2A6/2C19)High (often spares CYP3A4)
Mechanism Reversible CompetitiveReversible / Dual-Action (DASI)

Mechanistic Grounding: Binding Mode Analysis

To understand the performance data, one must first understand the molecular interaction. Both classes mimic the natural substrate, Androstenedione , but they differ in how they "lock" the enzyme.

The Heme Coordination Differential
  • Triazoles (Letrozole): The N-4 nitrogen of the triazole ring forms a coordinate bond with the Fe(III) of the heme prosthetic group. This bond is extremely strong, contributing to Letrozole's high potency but also its "stickiness" to other heme-containing enzymes.

  • Thiazoles (Benzonitrile Analogs): The N-3 nitrogen of the thiazole ring serves as the heme coordinator. The sulfur atom in the ring induces a different electronic distribution and steric bulk, often reducing affinity for off-target CYPs while maintaining high affinity for the androgen-specific pocket of Aromatase.

Visualization of the Mechanism

The following diagram illustrates the competitive inhibition pathway and the structural divergence.

Aromatase_Inhibition_Mechanism Androstenedione Androstenedione (Substrate) Aromatase Aromatase (CYP19A1) [Heme Fe(III)] Androstenedione->Aromatase Binds Active Site Estrogen Estrogen (Product) Aromatase->Estrogen Catalysis Letrozole Letrozole (Standard AI) [Triazole-Fe Interaction] Letrozole->Aromatase High Affinity Block (Non-Selective) Thiazole Thiazole-Benzonitrile (Challenger) [Thiazole-Fe Interaction] Thiazole->Aromatase Tuned Affinity Block (High Selectivity)

Figure 1: Mechanistic divergence in aromatase inhibition.[1][2] Thiazole derivatives offer a 'tuned' blockage compared to the rigid high-affinity block of triazoles.

Benchmarking Performance Data

The following data aggregates findings from multiple comparative studies (see References 1, 3, 5). Note that while Letrozole is superior in raw potency, Thiazole derivatives (specifically 4-(thiazol-4-yl)benzonitrile analogs) demonstrate competitive efficacy with improved selectivity profiles.

Table 1: Comparative Inhibitory Profiles (IC50)
Compound ClassRepresentative StructureAromatase (CYP19) IC50Selectivity Ratio (CYP19/CYP3A4)
Standard Letrozole 0.07 nM ~1,400
Standard Anastrozole15.0 nM~650
Challenger Thiazole-Benzonitrile (Cmpd 4c) 2.57 µM > 5,000
Challenger Thiazole-Pyrimidine Hybrid 0.42 nM > 10,000
Challenger Benzimidazole-Thiadiazine32.0 nMHigh

Analysis:

  • Potency Gap: Early generation thiazoles (like Cmpd 4c) are significantly less potent than Letrozole. However, hybrid structures (Thiazole-Pyrimidine) have achieved sub-nanomolar potency (0.42 nM), effectively closing the gap.

  • Selectivity: Thiazole derivatives consistently show lower inhibition of hepatic CYP3A4, a crucial enzyme for drug metabolism. This suggests a lower risk of drug-drug interactions (DDIs) compared to triazoles.

Experimental Protocol: Fluorometric Aromatase Inhibition Assay

To validate these claims in your own lab, use this standardized high-throughput screening (HTS) protocol. This assay uses a fluorogenic substrate (e.g., Fluorescein-based) that releases a fluorescent signal upon aromatization.

Reagent Preparation
  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Enzyme: Recombinant Human CYP19A1 (Aromatase) + NADPH-Cyp Reductase (reconstituted to 2X stock).

  • Substrate: Fluorometric Aromatase Substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin or proprietary fluorescein conjugates).

  • Controls: Letrozole (Positive Control), DMSO (Vehicle Control).

Step-by-Step Workflow
  • Compound Dilution: Prepare 5X stocks of Thiazole candidates and Letrozole in Assay Buffer (ensure <1% final DMSO).

  • Enzyme Incubation: Add 50 µL of 2X Enzyme Mix to a white, opaque 96-well plate.

  • Inhibitor Addition: Add 25 µL of test compounds. Incubate at 37°C for 10 minutes to allow active site equilibration.

  • Reaction Initiation: Add 25 µL of 4X Substrate/NADPH Mix.

  • Kinetic Read: Immediately measure fluorescence (Ex/Em = 488/527 nm) every 60 seconds for 60 minutes.

Validation Criteria
  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Linearity: Calculate slope from the linear phase (10–30 min).

  • IC50 Calculation: Plot % Inhibition vs. Log[Concentration] using a 4-parameter logistic fit.

Workflow Diagram

Assay_Protocol Start Start Protocol Prep Prepare 5X Compound Stocks (Serial Dilution in Buffer) Start->Prep Incubate Add Enzyme Mix + Compound (37°C, 10 min) Prep->Incubate  Equilibration Initiate Add Substrate + NADPH (Initiate Reaction) Incubate->Initiate Measure Kinetic Fluorescence Read (Ex 488nm / Em 527nm) Initiate->Measure  Real-time Data Analyze Calculate IC50 (4-Parameter Logistic Fit) Measure->Analyze

Figure 2: Standardized Fluorometric Inhibition Workflow. Critical step: The 10-minute pre-incubation (Yellow) allows the inhibitor to compete for the active site before substrate introduction.

Conclusion & Strategic Outlook

While Letrozole remains the potency champion for general applications, Thiazole-Benzonitrile inhibitors represent a critical evolution for precision medicine.

  • Use Letrozole when: Maximum estrogen suppression is the sole priority and metabolic interactions are manageable.

  • Use Thiazole Analogs when: The patient profile requires high specificity (e.g., complex polypharmacy regimens) or when addressing triazole-resistant phenotypes.

Future Direction: The most promising area for thiazole development lies in Dual Aromatase-Sulfatase Inhibitors (DASIs) , where the thiazole scaffold facilitates binding to both enzyme pockets, a feat difficult for the rigid triazole structure.

References

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors. PubMed Central. Available at: [Link]

  • Synthesis, Docking Studies and Biological Activity of New Benzimidazole-Triazolothiadiazine Derivatives. MDPI. Available at: [Link]

  • Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole. British Journal of Cancer. Available at: [Link]

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A Comparative Guide to the In Vivo Efficacy of Thiazole-Benzonitrile Analogs in Preclinical Gout Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the in vivo efficacy of thiazole-benzonitrile analogs, a significant chemical scaffold in the development of therapeutics for hyperuricemia and gout. We will explore the primary mechanisms of action, present comparative experimental data from a key preclinical study, and provide detailed protocols for robust in vivo evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel anti-gout agents.

Introduction: The Therapeutic Rationale for Targeting Hyperuricemia

Gout is a debilitating form of inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints and soft tissues.[1] The underlying metabolic disorder is hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels.[1] Therapeutic strategies predominantly focus on lowering sUA through two primary mechanisms: inhibiting the production of uric acid or enhancing its renal excretion.[2]

The thiazole-benzonitrile scaffold has emerged as a highly versatile and "privileged" structure in medicinal chemistry, leading to the development of potent modulators of key biological targets.[3] Notably, this scaffold is the foundation of Febuxostat (formerly TEI-6720), a potent second-generation inhibitor of Xanthine Oxidase (XO), the terminal enzyme in the purine catabolic pathway responsible for uric acid synthesis.[4] While many modern uricosuric agents target the renal Urate Transporter 1 (URAT1), the thiazole-benzonitrile class is best exemplified in vivo through its profound XO inhibitory effects. This guide will focus on the in vivo data supporting this mechanism.

Key Mechanisms for Urate-Lowering Therapy

Understanding the biological pathways is critical to interpreting in vivo efficacy data. The two principal targets are the URAT1 transporter and the XO enzyme.

Uricosuric Mechanism: Inhibition of URAT1

The Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a membrane protein located on the apical side of renal proximal tubule cells.[5][6] It is responsible for the reabsorption of the majority of filtered uric acid from the tubular lumen back into the bloodstream.[1][5] Inhibition of URAT1 blocks this reabsorption, leading to increased urinary excretion of uric acid (uricosuria) and a subsequent reduction in serum urate levels.[5][7] This mechanism accounts for the action of drugs like benzbromarone and lesinurad.[7][8]

cluster_0 Renal Proximal Tubule Cell URAT1 URAT1 Transporter UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Uric Acid (Bloodstream) UricAcid_Cell->UricAcid_Blood Efflux via other transporters (e.g., GLUT9) UricAcid_Lumen Uric Acid (Urine) UricAcid_Lumen->URAT1 Reabsorption Inhibitor Thiazole-Benzonitrile Analogs (Uricosuric Agents) Inhibitor->URAT1 Inhibition

Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.

Production Inhibition: Targeting Xanthine Oxidase (XO)

Xanthine Oxidase (XO) is a critical enzyme that catalyzes the final two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and subsequently of xanthine to uric acid.[4] By inhibiting XO, the production of uric acid is directly reduced. This is the mechanism of action for allopurinol and the thiazole-benzonitrile-based drug, Febuxostat (TEI-6720).[4] This approach is effective regardless of whether hyperuricemia is caused by overproduction or underexcretion of uric acid.

Purines Purines (from diet/cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO_1 Xanthine Oxidase Hypoxanthine->XO_1 Xanthine Xanthine XO_2 Xanthine Oxidase Xanthine->XO_2 UricAcid Uric Acid XO_1->Xanthine XO_2->UricAcid Inhibitor Thiazole-Benzonitrile Analogs (e.g., Febuxostat) Inhibitor->XO_1 Inhibition Inhibitor->XO_2

Caption: Mechanism of Xanthine Oxidase (XO) inhibition.

In Vivo Efficacy: A Comparative Analysis

The most definitive preclinical data for a thiazole-benzonitrile analog comes from the foundational studies on TEI-6720 (Febuxostat) . The compound, chemically named 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic acid, was evaluated for its hypouricemic effect in a potassium oxonate-induced hyperuricemia model in rats and compared directly with the first-generation XO inhibitor, allopurinol.[4]

The causality for using this model is paramount: rodents possess the enzyme uricase (urate oxidase), which degrades uric acid to allantoin, keeping their baseline uric acid levels very low.[4] Humans lack a functional uricase gene. Therefore, to create a relevant hyperuricemic state in rodents, uricase must be inhibited. Potassium oxonate is a potent uricase inhibitor, and its administration reliably elevates serum uric acid, providing a robust model to test the efficacy of urate-lowering agents.[4]

The efficacy of these compounds is often expressed as the ED₅₀ value—the dose required to produce a 50% reduction in the elevated serum uric acid levels.

Table 1: Comparative Hypouricemic Efficacy of TEI-6720 (Febuxostat) and Allopurinol in Oxonate-Pretreated Rats

CompoundChemical ClassMechanism of ActionDose RouteED₅₀ (mg/kg)Relative Potency vs. AllopurinolReference
TEI-6720 (Febuxostat) Thiazole-BenzonitrileXanthine Oxidase InhibitorOral (p.o.)1.5~3.3x more potent[4]
Allopurinol Purine AnalogXanthine Oxidase InhibitorOral (p.o.)5.0-[4]

Data synthesized from the study by Koga et al. (1992). The ED₅₀ was determined 2 hours after drug administration in rats pretreated with potassium oxonate.[4]

The data clearly demonstrates that the thiazole-benzonitrile analog TEI-6720 is significantly more potent than allopurinol in this validated in vivo model, requiring a more than 3-fold lower dose to achieve the same therapeutic endpoint.[4]

Detailed Experimental Protocols

Reproducibility and scientific integrity demand a meticulously detailed protocol. The following workflow describes the potassium oxonate-induced hyperuricemia model used for evaluating the compounds cited above.

Experimental Workflow Diagram

A 1. Animal Acclimatization (e.g., Male Sprague-Dawley rats, 1 week) B 2. Baseline Blood Sampling (Optional) (Tail vein sampling for normal sUA) A->B C 3. Hyperuricemia Induction (Administer Potassium Oxonate, 250 mg/kg, s.c.) B->C D 4. Grouping & Dosing (1 hour post-oxonate) - Vehicle Control (e.g., 0.5% HPMC) - Test Analog (e.g., TEI-6720, various doses) - Positive Control (e.g., Allopurinol) C->D E 5. Therapeutic Window (Allow compounds to act, e.g., 2 hours) D->E F 6. Terminal Blood Collection (Cardiac puncture under anesthesia) E->F G 7. Serum Preparation (Centrifuge blood to separate serum) F->G H 8. Biochemical Analysis (Measure Serum Uric Acid via Uricase-Peroxidase method) G->H I 9. Data Analysis (Calculate % reduction vs. vehicle; Determine ED50) H->I

Caption: Experimental workflow for the potassium oxonate gout model.

Step-by-Step Methodology

1. Animal Acclimatization and Housing:

  • Rationale: To reduce stress-induced physiological variability, animals must adapt to the facility environment.

  • Protocol: Male Sprague-Dawley rats (180-220g) are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment. They are provided with standard chow and water ad libitum.

2. Induction of Hyperuricemia:

  • Rationale: As previously explained, inhibition of endogenous uricase is necessary to mimic human hyperuricemia.

  • Protocol: A suspension of potassium oxonate in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) solution is prepared. Rats are administered potassium oxonate at a dose of 250 mg/kg via subcutaneous (s.c.) injection.[4]

3. Compound Administration:

  • Rationale: Dosing occurs after hyperuricemia induction to evaluate the compound's ability to lower already elevated uric acid levels. Oral administration is chosen to assess bioavailability and clinical relevance.

  • Protocol: One hour after potassium oxonate administration, animals are randomly assigned to groups (n=6-8 per group).

    • Vehicle Control Group: Receives the vehicle (e.g., 0.5% HPMC) orally (p.o.).

    • Test Compound Groups: Receive varying doses of the thiazole-benzonitrile analog (e.g., 0.5, 1, 2, 5 mg/kg p.o.) suspended in the vehicle.

    • Positive Control Group: Receives a standard-of-care drug (e.g., Allopurinol, 5 mg/kg p.o.) suspended in the vehicle.

4. Blood Collection and Serum Analysis:

  • Rationale: A 2-hour time point is selected to capture the peak or near-peak effect of the orally administered compounds.

  • Protocol: Two hours after the administration of the test compounds (three hours after potassium oxonate), animals are anesthetized (e.g., with isoflurane or ketamine/xylazine). Blood is collected via cardiac puncture.

  • The collected blood is allowed to clot at room temperature for 30 minutes, then centrifuged at 3000 rpm for 15 minutes at 4°C to separate the serum.

5. Quantification of Serum Uric Acid:

  • Rationale: A specific and quantitative biochemical assay is essential for a reliable endpoint. The uricase-peroxidase method is standard.

  • Protocol: Serum uric acid levels are determined using a commercial enzymatic assay kit. In this reaction, uricase converts uric acid to allantoin and hydrogen peroxide (H₂O₂). Peroxidase then catalyzes a reaction between H₂O₂ and a chromogenic substrate, producing a colored product measured spectrophotometrically (e.g., at 505 nm). The absorbance is directly proportional to the uric acid concentration.

6. Data Analysis:

  • Rationale: To normalize the data and determine potency, the effect of each compound is compared to the hyperuricemic control group.

  • Protocol: The percentage reduction in serum uric acid is calculated for each animal relative to the mean of the vehicle control group. The ED₅₀ value is then calculated using non-linear regression analysis (log(dose) vs. response).

Conclusion and Future Directions

The in vivo data for the thiazole-benzonitrile analog TEI-6720 (Febuxostat) robustly demonstrates the therapeutic potential of this chemical class for treating hyperuricemia.[4] In the scientifically validated potassium oxonate-induced rat model, it proved to be over three times more potent than the established drug allopurinol.[4] While this guide highlights the efficacy of this scaffold as a Xanthine Oxidase inhibitor, the versatility of the thiazole-benzonitrile framework suggests that other analogs could be designed to selectively target the URAT1 transporter, offering a dual-pronged approach to drug discovery in the gout therapeutic area. Future research should focus on structure-activity relationship (SAR) studies to develop analogs with high affinity for URAT1, potentially leading to a new generation of potent uricosuric agents.

References

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A Comparative Analysis of Synthetic Routes for 2,4-Disubstituted Thiazoles: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 2,4-disubstituted thiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its versatile chemical nature allows for diverse biological activities, making it a privileged scaffold in drug discovery. This guide provides a comparative analysis of the primary synthetic routes to this important heterocyclic system, offering insights into the mechanistic underpinnings, practical applications, and relative merits of each approach.

Classical Approaches to 2,4-Disubstituted Thiazole Synthesis

The foundational methods for thiazole synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and broad applicability.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is arguably the most common and versatile method for the synthesis of thiazoles.[1][2] It involves the condensation of an α-haloketone with a thioamide.

Mechanism: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.[3]

Advantages:

  • High yields for a wide range of substrates.

  • Readily available starting materials.

  • Generally straightforward reaction conditions.

Disadvantages:

  • The use of lachrymatory and often unstable α-haloketones can be a significant drawback.

  • Regioselectivity can be an issue with unsymmetrical α-haloketones.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [1]

  • Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate solution.

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a stir bar.

    • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl.

    • Collect the precipitated product by vacuum filtration, wash with water, and air dry.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow start Start reactants Mix α-Haloketone and Thioamide in Solvent start->reactants heat Heat Reaction Mixture reactants->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Product in Na2CO3 Solution cool->precipitate filter Filter and Wash Product precipitate->filter dry Dry Product filter->dry end End dry->end

Caption: General experimental workflow for Hantzsch thiazole synthesis.

The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[3][4] This method is particularly useful for introducing an amino group at the C5 position.

Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to yield the aromatic 5-aminothiazole.[4]

Advantages:

  • Provides a direct route to 5-aminothiazoles.

  • Mild reaction conditions.

Disadvantages:

  • Limited to the synthesis of 5-amino substituted thiazoles.

  • The use of odorous and toxic reagents like carbon disulfide.

The Gabriel Thiazole Synthesis

The Gabriel synthesis involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide (P₄S₁₀) to yield 2,5-disubstituted thiazoles.[5][6]

Mechanism: The reaction is thought to proceed through the thionation of the amide and ketone carbonyl groups by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration.

Advantages:

  • Provides a route to 2,5-disubstituted thiazoles, which can be challenging to access via the Hantzsch synthesis.

Disadvantages:

  • Requires harsh reaction conditions (high temperatures).

  • The use of stoichiometric amounts of P₄S₁₀ can be cumbersome.

  • Typically provides 2,5-disubstituted products, not 2,4-disubstituted ones, which is a key point of differentiation.

Modern Synthetic Approaches

In recent years, numerous modern methods have been developed to overcome the limitations of the classical syntheses, offering improved efficiency, milder conditions, and greater functional group tolerance.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly functionalized thiazoles. These methods typically involve the coupling of a pre-formed thiazole core with various coupling partners. For instance, the Suzuki-Miyaura coupling of a bromothiazole with a boronic acid can introduce a wide range of substituents at the 2 or 4-position.[7]

Mechanism: The catalytic cycle generally involves oxidative addition of the halothiazole to the metal center, transmetalation with the coupling partner, and reductive elimination to afford the product and regenerate the catalyst.

Advantages:

  • Excellent functional group tolerance.

  • Access to a wide variety of complex molecular architectures.

  • High regioselectivity.

Disadvantages:

  • The need for pre-functionalized starting materials.

  • The cost and potential toxicity of the metal catalysts.

  • Requires careful optimization of reaction conditions (ligands, base, solvent).

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling [7]

  • Materials: 2-Bromothiazole derivative, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene.

  • Procedure:

    • To a reaction vessel, add the 2-bromothiazole derivative (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

    • Add degassed toluene as the solvent.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

    • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields.[8][9][10] One-pot, multi-component reactions under microwave conditions have proven to be particularly efficient for the synthesis of 2,4-disubstituted thiazoles.

Mechanism: The underlying reaction mechanisms are often the same as in conventional heating (e.g., Hantzsch synthesis), but the microwave energy provides rapid and uniform heating, leading to significantly shorter reaction times.

Advantages:

  • Dramatically reduced reaction times (minutes instead of hours).

  • Often higher yields and purer products.

  • Enables the use of solvent-free or green solvent conditions.

Disadvantages:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging.

Workflow for Microwave-Assisted One-Pot Thiazole Synthesis

Microwave_Workflow start Start reactants Combine Aldehyde, α-Haloketone, and Thiosemicarbazide in Solvent start->reactants microwave Microwave Irradiation reactants->microwave workup Product Isolation and Purification microwave->workup end End workup->end

Caption: A streamlined workflow for microwave-assisted one-pot synthesis of 2,4-disubstituted thiazoles.

Green Chemistry Approaches

In line with the principles of sustainable chemistry, several environmentally benign methods for thiazole synthesis have been developed. These include the use of ultrasound irradiation, solvent-free reactions (grinding), and biocatalysis.[11][12][13][14]

Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high temperatures and pressures through acoustic cavitation, leading to faster reaction rates and higher yields under milder conditions.[11][12]

Solvent-Free Synthesis (Grinding): The mechanical grinding of solid reactants can initiate chemical reactions without the need for a solvent, reducing waste and simplifying workup procedures.[14]

Advantages:

  • Reduced environmental impact.

  • Milder reaction conditions.

  • Often simplified workup and purification.

Disadvantages:

  • Substrate scope may be more limited compared to traditional methods.

  • Reproducibility of grinding methods can sometimes be a concern.

Comparative Performance Data

The following table provides a comparative overview of the different synthetic routes for 2,4-disubstituted thiazoles, with representative experimental data.

Synthetic RouteKey ReactantsTypical ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Hantzsch Synthesis α-Haloketone, ThioamideReflux in ethanol or other polar solvents1-24 h70-95Versatile, high yieldsUse of lachrymatory α-haloketones
Cook-Heilbron Synthesis α-Aminonitrile, CS₂Room temperature in ethanol12-24 h60-80Direct route to 5-aminothiazolesLimited to 5-amino derivatives, odorous reagents
Gabriel Synthesis α-Acylaminoketone, P₄S₁₀High temperature (150-170 °C)2-6 h40-70Access to 2,5-disubstituted thiazolesHarsh conditions, stoichiometric P₄S₁₀
Metal-Catalyzed Coupling Halothiazole, Boronic AcidPd or Cu catalyst, base, solvent4-24 h60-95Excellent functional group tolerancePre-functionalized substrates, catalyst cost
Microwave-Assisted Various (Hantzsch reactants)Microwave irradiation5-30 min80-98Rapid, high yieldsSpecialized equipment, scale-up challenges
Ultrasound-Assisted Various (Hantzsch reactants)Sonication at room temperature30-60 min85-95Mild conditions, high yieldsSubstrate dependent efficacy
Solvent-Free (Grinding) α-Haloketone, ThioureaMechanical grinding10-20 min90-95Environmentally friendly, simple workupLimited to solid-state reactions

Conclusion and Future Outlook

The synthesis of 2,4-disubstituted thiazoles has evolved significantly from the classical methods of Hantzsch, Cook-Heilbron, and Gabriel. While these foundational routes remain valuable, modern techniques such as metal-catalyzed cross-coupling, microwave-assisted synthesis, and green chemistry approaches offer significant advantages in terms of efficiency, milder reaction conditions, and functional group tolerance.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and environmental considerations. The continued development of novel, efficient, and sustainable methods for the construction of this important heterocyclic scaffold will undoubtedly facilitate the discovery of new and improved therapeutic agents.

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Sources

Safety Operating Guide

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile proper disposal procedures

[1][2][3][4][5]

Executive Summary & Immediate Directives

Do NOT dispose of this compound via sink drains or municipal waste.

4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile is a multi-heterocyclic organic nitrile.[1][2][3][4][5] Due to the presence of the cyano (-CN) group and the pyridine ring, this compound must be classified as Hazardous Organic Waste .[1][2][3] It poses risks of aquatic toxicity and potential release of toxic gases if subjected to strong acids.[3][4][5]

Core Disposal Rule: The only compliant disposal method is High-Temperature Incineration through a licensed hazardous waste contractor.[3][4][5]

Chemical Profile & Hazard Logic

To understand the disposal requirements, we must deconstruct the molecule into its functional risk components.[2][3] This is not just "chemical waste"; it is a complex scaffold requiring specific segregation.[3][4][5]

Functional GroupHazard CharacteristicDisposal Implication
Benzonitrile (-CN) Toxic / Reactive CRITICAL: Must be segregated from strong acids.[1][3][4][5][6][7] Hydrolysis can release ammonia or, under reductive/extreme conditions, traces of hydrogen cyanide (HCN).[1][2]
Pyridine Ring Combustible / Basic Acts as a weak base.[3][4][5] Pyridine derivatives are often classified as U-listed equivalents (Toxic/Ignitable) under RCRA guidelines.[3][4][5]
Thiazole Ring Irritant / Aquatic Tox Sulfur-containing heterocycle.[3][4][5] Combustion generates sulfur oxides (SOx) and nitrogen oxides (NOx).[3][4][5][8]
Operational Workflow: Decision Logic

The following diagram outlines the mandatory decision tree for processing this waste stream.

DisposalWorkflowStartWaste Generation:4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrileStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSegregationSegregation Step:Verify pH > 4NO ACIDSSolid->SegregationSolventCheckCheck Solvent TypeLiquid->SolventCheckHalogenatedHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(e.g., DMSO, Methanol)SolventCheck->NonHalogenatedHalogenated->SegregationNonHalogenated->SegregationPackagingPackaging:HDPE or Glass Container(Double Bagged if Solid)Segregation->PackagingLabelingLabeling:'Hazardous Waste - Toxic/Irritant'List all constituentsPackaging->LabelingDisposalFinal Fate:High-Temp IncinerationLabeling->Disposal

Figure 1: Decision logic for segregating and packaging benzonitrile derivatives based on physical state and solvent composition.[1][2][3][4][5]

Step-by-Step Disposal Protocol
Phase 1: Stabilization & Segregation

The "Acid Rule": Never mix nitrile-containing waste with acidic waste streams (e.g., H₂SO₄, HCl).[1][2][3]

  • pH Check: If the waste is in solution, verify the pH is neutral or slightly basic (pH 7–9).[3][4][5]

  • Quenching (If Reactive): If the compound was used in a reaction with reactive reagents (e.g., thionyl chloride), ensure the reaction is fully quenched before bottling.[2][3][5]

  • Separation: Isolate this waste from strong oxidizers (peroxides, nitric acid) to prevent uncontrolled oxidation of the thiazole sulfur.[3][4][5]

Phase 2: Packaging

Solid Waste:

  • Place solid residues, filter papers, or contaminated gloves into a clear polyethylene bag (minimum 4 mil thickness).[2][3][4][5]

  • Seal the bag with tape or a zip-tie.[3][4][5]

  • Place the sealed bag into a secondary container (wide-mouth HDPE jar or metal drum).

Liquid Waste:

  • Select a compatible container: Amber glass (for light sensitivity) or HDPE.[3][4][5]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[3][4][5]

  • Cap Torque: Ensure the cap is chemically resistant (polypropylene/Teflon liner) and torqued tightly.[3][4][5]

Phase 3: Labeling & Documentation

Attach a hazardous waste tag with the following specific details:

  • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Compound X."

  • Hazards: Check "Toxic" and "Irritant."[3][4][5][8][9] If in organic solvent, check "Ignitable."[2][3][4][5]

  • Constituents: If in solution, list the solvent % (e.g., "90% DMSO, 10% Nitrile Compound").

Technical Data for Waste Manifest

When filling out waste manifests for your Environmental Health & Safety (EHS) team, use the following data points.

ParameterSpecificationNotes
RCRA Classification Not Specifically Listed Treat as D001 (Ignitable) if in solvent, or generic Toxic Organic.[1][2][3][4][5] Pyridine content may trigger U196 logic if free pyridine is present.[3][4][5]
Flash Point > 100°C (Solid)Combustible solid.[3][4][5] If dissolved, flash point is determined by the solvent.[2][3][5]
Water Solubility Low / InsolubleHigh potential for bioaccumulation; do not release to sewer.[3][4][5]
Incompatibility Strong Acids & Oxidizers Risk of hydrolysis to carboxylic acid + ammonia; risk of ring oxidation.[3][4][5]
Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1][2][3][4][5] Use a NIOSH-approved respirator (N95 or P100) if dust is generated.[3][4][5]

  • Containment: Cover the spill with an absorbent pad or vermiculite.[3][4][5] Do not use water initially, as this spreads the contamination.[2][3][4][5]

  • Cleanup: Sweep the absorbent material into a hazardous waste bag. Clean the surface with a soap/water solution after bulk removal.[3][5]

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste.[3][4][5] Available at: [Link][1][3][4]

  • National Institutes of Health (NIH) - PubChem. Pyridine Safety & Hazards (U196).[3][4][5] Available at: [Link][1][3][4]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[3][4][5] Available at: [Link][1][3][4]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles.[3][4][5][10] Available at: [Link][1][3][4]

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